

# Application Notes and Protocols: Live-Cell Imaging of Lysosomal Dynamics with DNL-201

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | Dnl-201 |           |  |  |  |
| Cat. No.:            | B612096 | Get Quote |  |  |  |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing live-cell imaging techniques to investigate the effects of **DNL-201**, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, on lysosomal dynamics. **DNL-201** is a central nervous system (CNS) penetrating small molecule that has shown promise in restoring lysosomal function, making it a valuable tool for research in neurodegenerative diseases like Parkinson's Disease.[1][2]

Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, leading to increased kinase activity that impairs lysosomal function.[1][2][3] This impairment contributes to the accumulation of cellular waste and neurodegeneration.[1] **DNL-201** acts by inhibiting this kinase activity, thereby offering a potential therapeutic strategy to correct lysosomal dysfunction.[2]

Live-cell imaging is a powerful technique to visualize and quantify the dynamic processes within lysosomes in real-time. By combining live-cell imaging with **DNL-201** treatment, researchers can directly observe and measure changes in lysosomal morphology, trafficking, and function.

## **Data Presentation**



The following tables summarize key quantitative data from preclinical and clinical studies of **DNL-201**, demonstrating its target engagement and impact on lysosomal biomarkers.

Table 1: Preclinical Efficacy of DNL-201

| Model System                              | Biomarker                                  | Effect of DNL-201         | l Reference |  |
|-------------------------------------------|--------------------------------------------|---------------------------|-------------|--|
| Cellular Models                           | LRRK2 Kinase Activity                      | Inhibition                | [1][2]      |  |
| Cellular Models                           | Phosphorylation of Reduction LRRK2 (pS935) |                           | [2][4]      |  |
| Cellular Models                           | Phosphorylation of Rab10 (pT73)            |                           | [2][4]      |  |
| Primary Mouse<br>Astrocytes               | Lysosomal Function                         | Improved                  | [2]         |  |
| Fibroblasts from Gaucher Disease Patients | Lysosomal Function                         | Improved                  | [2]         |  |
| Rat Kidney and Brain<br>Tissue            | LRRK2 Activity                             | Dose-dependent inhibition | [5]         |  |

Table 2: Clinical Trial Data for **DNL-201** in Healthy Volunteers and Parkinson's Disease Patients



| Study Phase | Participants                       | Dose                                                        | Key Findings                                                                                                                                                                                                  | Reference |
|-------------|------------------------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 1     | 122 Healthy<br>Volunteers          | Single and<br>multiple<br>ascending doses<br>(10 to 225 mg) | Generally well-tolerated. Dosedependent reduction in LRRK2 activity (75-82% median reduction at 80 and 100 mg twice daily). Reduced urinary bis(monoacylglycero)phosphate (BMP), a lysosomal function marker. | [2][5]    |
| Phase 1b    | 28 Parkinson's<br>Disease Patients | 30 or 50 mg<br>(three times<br>daily) for 28 days           | Generally well-tolerated. Dosedependent reduction of LRRK2 activity in whole blood (>85% median drop at the higher dose). Decrease in urinary BMP at the 50 mg dose.                                          | [5]       |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the signaling pathway affected by **DNL-201** and a general workflow for live-cell imaging experiments.





Click to download full resolution via product page

**DNL-201** Mechanism of Action





Click to download full resolution via product page

Live-Cell Imaging Experimental Workflow



## **Experimental Protocols**

The following protocols provide a general framework for assessing the effect of **DNL-201** on lysosomal dynamics using live-cell imaging. Optimization may be required for specific cell types and experimental goals.

# Protocol 1: General Live-Cell Imaging of Lysosomes with LysoTracker

This protocol describes the use of LysoTracker dyes to label and visualize acidic organelles, primarily lysosomes, in live cells.

#### Materials:

- · Cells of interest cultured on glass-bottom dishes or chamber slides
- Complete cell culture medium
- DNL-201 (and vehicle control, e.g., DMSO)
- LysoTracker dye (e.g., LysoTracker Red DND-99, LysoTracker Green DND-26)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Confocal microscope with environmental chamber (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Cell Seeding: Seed cells on an appropriate imaging vessel and allow them to adhere and reach 50-70% confluency.
- DNL-201 Treatment: Treat cells with the desired concentration of DNL-201 or vehicle control
  for the appropriate duration. This should be determined based on prior dose-response
  experiments.
- LysoTracker Staining:



- Prepare a working solution of LysoTracker dye in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 50-100 nM.
- Remove the culture medium containing **DNL-201** and replace it with the LysoTrackercontaining medium.
- Incubate the cells at 37°C for 15-30 minutes.
- Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.
- Imaging:
  - Add fresh, pre-warmed live-cell imaging medium to the cells.
  - Place the imaging dish on the microscope stage within the environmental chamber.
  - Acquire images using appropriate laser lines and emission filters for the chosen LysoTracker dye.
  - For dynamic studies, acquire time-lapse sequences. Use the lowest possible laser power and shortest exposure times to minimize phototoxicity.[7]

### **Protocol 2: Ratiometric Measurement of Lysosomal pH**

This protocol utilizes a ratiometric pH-sensitive dye, such as LysoSensor Yellow/Blue DND-160, to quantify changes in lysosomal pH following **DNL-201** treatment.

#### Materials:

- Cells of interest cultured on glass-bottom dishes
- Complete cell culture medium
- DNL-201 (and vehicle control)
- LysoSensor Yellow/Blue DND-160



- · Live-cell imaging medium
- Confocal microscope with dual-emission detection capabilities

#### Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
- LysoSensor Staining:
  - Prepare a working solution of LysoSensor Yellow/Blue DND-160 in pre-warmed complete cell culture medium. A typical working concentration is 1-5 μM.[8]
  - Remove the culture medium and add the LysoSensor-containing medium to the cells.
  - Incubate at 37°C for 1-5 minutes.[8]
- Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
- Imaging:
  - Add fresh, pre-warmed live-cell imaging medium.
  - Excite the dye at the appropriate wavelength (e.g., ~360 nm).
  - Simultaneously collect emission in two channels (e.g., blue ~450 nm and yellow ~540 nm).
  - Acquire images of both DNL-201-treated and control cells.
- Data Analysis:
  - Calculate the ratio of the fluorescence intensities of the two emission wavelengths for individual lysosomes.
  - Generate a calibration curve by incubating stained cells in buffers of known pH to correlate the fluorescence ratio to absolute pH values.
  - Compare the lysosomal pH in DNL-201-treated cells to control cells.



## **Concluding Remarks**

The combination of **DNL-201** treatment and live-cell imaging provides a powerful approach to dissect the role of LRRK2 in lysosomal biology and to evaluate the efficacy of LRRK2 inhibitors in restoring lysosomal function. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at understanding the cellular mechanisms underlying Parkinson's disease and other neurodegenerative disorders.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. frontlinegenomics.com [frontlinegenomics.com]
- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Live-Cell Imaging of Lysosomal Dynamics with DNL-201]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612096#live-cell-imaging-of-lysosomal-dynamics-with-dnl-201]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com